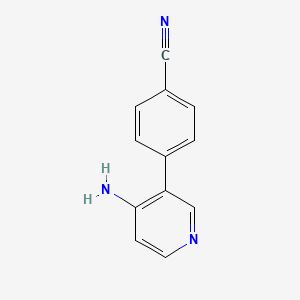

4-(4-Aminopyridin-3-yl)benzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-aminopyridin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXKFBBQTCXHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744825 | |

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258620-63-1 | |

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Benzonitrile and Aminopyridine Scaffolds in Modern Chemistry

The benzonitrile (B105546) and aminopyridine scaffolds are independently recognized as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile foundation for the development of a wide range of therapeutic agents.

The benzonitrile moiety, an aromatic ring substituted with a nitrile group (-C≡N), is a common feature in numerous biologically active compounds. nih.gov The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, contributing to the binding affinity of a molecule to its target protein. nih.gov Furthermore, the benzonitrile unit can influence the pharmacokinetic properties of a compound, such as its metabolic stability and oral bioavailability. nih.gov

Similarly, the aminopyridine scaffold, a pyridine (B92270) ring bearing an amino group (-NH2), is a cornerstone in the design of various pharmaceuticals. wikipedia.org The nitrogen atom in the pyridine ring and the exocyclic amino group can participate in crucial hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors. ijpsjournal.com The 4-aminopyridine (B3432731) substructure, in particular, is a known potassium channel blocker and has been utilized in the development of drugs for neurological conditions. wikipedia.org

The strategic combination of these two pharmacophorically important scaffolds within a single molecule, as seen in 4-(4-Aminopyridin-3-yl)benzonitrile, presents a compelling case for its exploration in drug discovery programs.

The Unique Structural Features of 4 4 Aminopyridin 3 Yl Benzonitrile and Its Research Significance

While specific research dedicated exclusively to 4-(4-Aminopyridin-3-yl)benzonitrile is limited in publicly available literature, an analysis of its structure provides insights into its potential research significance. The molecule consists of a 4-aminopyridine (B3432731) ring linked at the 3-position to a benzonitrile (B105546) moiety. This specific arrangement gives rise to a unique three-dimensional conformation and electronic distribution that could be advantageous for binding to certain biological targets.

The primary research interest in molecules with this structural combination lies in their potential as kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. wikipedia.org The aminopyridine portion of the molecule can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors. wikipedia.org The benzonitrile-substituted phenyl ring can then extend into a hydrophobic pocket of the enzyme's active site, contributing to the potency and selectivity of the inhibitor.

Overview of Current Research Trajectories for 4 4 Aminopyridin 3 Yl Benzonitrile and Analogues

Established Reaction Pathways for the Synthesis of this compound

The construction of the this compound scaffold can be approached through several established synthetic disconnections. These strategies primarily focus on the formation of the key carbon-carbon bond between the pyridine and benzonitrile rings, or on the late-stage introduction of the amine functionality.

Palladium-Catalyzed Cross-Coupling Strategies for Benzonitrile-Pyridyl Linkages

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of aryl-aryl bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly attractive method for forging the benzonitrile-pyridyl linkage.

A plausible Suzuki-Miyaura approach to this compound would involve the coupling of a 3-halopyridin-4-amine derivative with a 4-cyanophenylboronic acid, or conversely, a 3-(dihydroxyboryl)pyridin-4-amine with 4-bromobenzonitrile. A significant advantage of modern Suzuki-Miyaura conditions is the tolerance of various functional groups, often allowing for the reaction to proceed without the need for protecting the amine group. nih.gov

Key Reaction Components:

| Reactant 1 | Reactant 2 | Palladium Catalyst | Base | Solvent |

| 3-Bromo-4-aminopyridine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | DMF |

| 4-Amino-3-(dihydroxyboryl)pyridine | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O |

Research into the Suzuki coupling of heteroaryl halides has demonstrated that the choice of catalyst, base, and solvent is crucial for achieving high yields, especially with electronically challenging substrates like aminopyridines. mdpi.com For instance, the regiospecific coupling of 3,5-dichloroisothiazole-4-carbonitrile (B127508) highlights the ability to selectively react at one halide position over another, a principle applicable to the synthesis of our target from a di-halogenated pyridine precursor. mdpi.com

Another relevant palladium-catalyzed method is the Stille cross-coupling, which utilizes an organotin reagent. A study on the synthesis of a [¹¹C]3-methyl-4-aminopyridine tracer for PET imaging successfully employed a Pd(0)-Cu(I) co-mediated Stille coupling of a stannyl (B1234572) precursor that already contained a free amino group, showcasing the utility of this method for late-stage modifications of aminopyridines. nih.gov

Reductive Amination Approaches to the Aminopyridine Moiety

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine through an imine intermediate. researchgate.net This methodology is highly relevant for the synthesis of the 4-aminopyridine portion of the target molecule, typically starting from a ketone or aldehyde precursor.

For instance, the synthesis of the 4-aminopyridine core could be envisioned starting from 4-nitropyridine-N-oxide. Reduction of the nitro group and the N-oxide can be achieved using various reducing agents, such as iron in the presence of mineral acids, to yield 4-aminopyridine. mdpi.com However, this approach would require subsequent functionalization at the 3-position.

A more direct approach involves the reductive amination of a suitably substituted pyridine. While direct reductive amination on some aminopyridine systems can be challenging due to the basicity of the pyridine nitrogen, specialized protocols have been developed. iau.ir For example, a high-yielding deprotection/alkylation protocol using trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been described for N-substituted 3-amino-4-halopyridines, which are valuable precursors. iau.ir

Common Reducing Agents in Reductive Amination:

| Reducing Agent | Typical Substrates | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol |

| Sodium cyanoborohydride (NaBH₃CN) | Imines (in the presence of carbonyls) | Mildly acidic (pH 4-6) |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Aldehydes, Ketones | Dichloromethane, Acetic acid |

| Catalytic Hydrogenation (H₂, Pd/C) | Imines, Nitro groups | Various pressures and solvents |

Nucleophilic Aromatic Substitution Reactions in Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of electron-deficient aromatic rings like pyridine. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. chemicalbook.com

In the context of synthesizing this compound, an SNAr reaction could be employed to introduce the amino group at a late stage. For example, a precursor such as 4-chloro-3-(4-cyanophenyl)pyridine could be reacted with ammonia (B1221849) or a protected amine source to install the 4-amino group. The reactivity in SNAr reactions on pyridinium (B92312) ions has been studied, and the leaving group ability follows a different trend than in typical SNAr on activated benzene (B151609) rings. semanticscholar.org

A notable application of intramolecular SNAr is the rearrangement of 3-halo-4-aminopyridines when treated with acyl chlorides, leading to pyridin-4-yl α-substituted acetamides. patsnap.com This demonstrates the potential for complex transformations involving the 4-amino and 3-halo positions on the pyridine ring.

Development of Modular and Convergent Synthetic Routes

To facilitate the rapid synthesis of a library of derivatives based on the this compound scaffold, modular and convergent synthetic strategies are highly desirable. These approaches often rely on multi-component reactions or the strategic design of versatile precursors.

Multi-Component Reactions for Diverse this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to molecular complexity. researchgate.netgoogle.com Several MCRs have been developed for the synthesis of substituted aminopyridines.

For example, a catalyst-free, four-component reaction of acetophenone (B1666503) derivatives, malononitrile, aldehyde derivatives, and ammonium (B1175870) carbonate has been reported for the efficient synthesis of 2-aminopyridines. researchmap.jpsigmaaldrich.com While this specific reaction yields 2-aminopyridines, the principles can be adapted to target other substitution patterns. Another study describes a one-pot procedure for fluorinated 2-aminopyridines from 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. nih.gov

A particularly relevant example is the one-pot synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines from 2-amino-3-cyanopyridines, triethyl orthoformate, and various primary amines. iau.ir This demonstrates the feasibility of constructing complex fused heterocyclic systems in a modular fashion, a strategy that could be adapted for the synthesis of derivatives of our target compound.

Examples of MCRs for Pyridine Synthesis:

| MCR Type | Reactants | Product Class |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridines |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | 2-Pyridones |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Substituted Pyridines |

Precursor Design and Stereoselective Synthesis Considerations

The design of precursors is critical for an efficient synthesis. For this compound, key precursors include 3-halo-4-aminopyridines, 4-cyanophenylboronic acid, and various aminobenzonitriles. The synthesis of these precursors is well-documented. For instance, aminobenzonitriles can be prepared via the dehydration of aminobenzamides.

Should the synthesis of chiral derivatives of this compound be desired, stereoselective methods would be necessary. This could involve the use of chiral catalysts or chiral starting materials. Asymmetric hydrogenation is a powerful tool for establishing stereocenters. For example, chiral pyridine-aminophosphine ligands have been synthesized for use in the ruthenium-catalyzed asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines with high enantioselectivity. google.com Similarly, the synthesis of chiral tetrahydropyridines has been achieved via allylboration followed by ring-closing metathesis.

The development of stereoselective routes to chiral amines and aminoboronic esters further expands the toolbox for creating complex, stereochemically defined derivatives. These methods often rely on chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Computational and Theoretical Investigations of 4 4 Aminopyridin 3 Yl Benzonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries and calculating a wide range of properties. researchgate.net For a molecule like 4-(4-Aminopyridin-3-yl)benzonitrile, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results. researchgate.netepstem.net

The electronic structure analysis provides insights into the distribution of electrons within the molecule. The optimized geometry is the starting point for calculating properties such as dipole moment and charge distribution. epstem.net

Table 1: Selected Optimized Geometrical Parameters (Theoretical)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (Pyridine-Benzonitrile) Bond Length | The length of the single bond connecting the two aromatic rings. | ~1.48 Å |

| C≡N (Nitrile) Bond Length | The length of the triple bond in the nitrile group. | ~1.16 Å |

| C-N (Amino) Bond Length | The length of the bond between the pyridine (B92270) ring and the amino group. | ~1.37 Å |

| Pyridine-Benzonitrile Dihedral Angle | The twist angle between the planes of the two rings. | ~35-45° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. jmchemsci.com Conversely, a small gap indicates a molecule that is more polarizable and more reactive. researchgate.net For this compound, the HOMO is typically localized on the electron-rich aminopyridine moiety, while the LUMO is centered on the electron-withdrawing benzonitrile (B105546) portion.

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.3 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.15 eV |

| Chemical Potential (μ) | μ = (ELUMO + EHOMO) / 2 | -3.65 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.net The MEP surface is colored based on its electrostatic potential value, providing a guide to where a molecule is likely to undergo electrophilic or nucleophilic attack. mdpi.com

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. They are typically located around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group due to their high electronegativity. mdpi.com

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are generally found around the hydrogen atoms of the amino group. mdpi.com

Neutral Regions (Green): These areas represent regions with near-zero potential, such as the carbon backbone of the aromatic rings.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations often focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time at a given temperature. tandfonline.com MD simulations are used to study the conformational flexibility, particularly the rotation around the single bond connecting the pyridine and benzonitrile rings. These simulations can reveal the most populated conformations and the energy barriers between them. frontiersin.org

Furthermore, MD simulations can incorporate explicit solvent molecules (e.g., water) to study solvation effects. The presence of a solvent can influence the conformational preferences of this compound by forming hydrogen bonds and other non-covalent interactions, which can stabilize certain conformations over others. acs.org This is crucial for understanding its behavior in a biological or solution-phase environment.

Analysis of Non-Covalent Interactions via Hirshfeld Surfaces and Energy Frameworks

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.org The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific atoms involved in intermolecular contacts. nih.gov Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, which are crucial for the stability of the crystal packing. scirp.org

The Hirshfeld surface can be decomposed into a 2D "fingerprint plot," which provides a quantitative summary of all intermolecular contacts. nih.gov For this compound, the amino group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen and nitrile nitrogen can act as acceptors. The fingerprint plot quantifies the percentage contribution of each type of interaction to the total Hirshfeld surface area. researchgate.net

In the crystal structure, molecules are likely linked by intermolecular N-H···N hydrogen bonds, potentially forming dimers or extended chains, which significantly stabilize the crystal packing. nih.gov The analysis can also quantify weaker interactions like C-H···N and π-π stacking. researchgate.net

Table 3: Hirshfeld Surface Analysis - Percentage Contribution of Intermolecular Contacts

| Interaction Type | Description | Typical Percentage Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | ~40-50% |

| C···H / H···C | Contacts involving carbon and hydrogen, often part of van der Waals forces and weak C-H···π interactions. | ~20-25% |

| N···H / H···N | Represents hydrogen bonding (e.g., N-H···N) and other close contacts involving nitrogen. | ~15-20% |

| C···C | Indicates π-π stacking interactions between aromatic rings. | ~5-10% |

Dispersion and Electrostatic Energy Contributions to Molecular Stabilization

Dispersion forces, a component of van der Waals forces, are attractive forces that arise from temporary fluctuations in electron density, creating transient dipoles. While individually weak, these forces are additive and become significant in larger molecules with extensive surface areas, such as this compound. The aromatic pyridine and benzene (B151609) rings, with their delocalized π-electron systems, are particularly susceptible to dispersion interactions. These are often referred to as π-π stacking interactions when they occur between aromatic rings. nih.gov The stabilization energy for such interactions can be enhanced by the presence of substituents on the aromatic rings. acs.org The contribution of dispersion energy is considered a major stabilizing factor in CH/π hydrogen bonds, which can occur between the C-H bonds and the π-systems of the aromatic rings. rsc.org

Computational chemistry provides tools to quantify these energy contributions. Density Functional Theory (DFT) calculations, often incorporating dispersion corrections (e.g., DFT-D), are commonly used to model these interactions. acs.org Hirshfeld surface analysis is another powerful computational tool that allows for the visualization and quantification of intermolecular interactions, breaking them down into contributions from different types of atomic contacts. researchgate.net For related molecules, analysis has shown that interactions such as H···H, H···O/O···H, and H···N/N···H are significant contributors to crystal packing and molecular stabilization. researchgate.net

The interplay between electrostatic and dispersion forces is critical in determining the three-dimensional conformation and packing of this compound in both solution and the solid state.

Computational Prediction of Molecular Interactions and Binding Modes

Computational methods are invaluable for predicting how this compound might interact with biological targets, such as proteins. These predictions are fundamental in fields like drug discovery for identifying potential binding modes and guiding the design of more potent and selective molecules. mdpi.comjmchemsci.com

Molecular Docking is a primary computational technique used for this purpose. nih.govresearchgate.net This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score (e.g., in kcal/mol). nih.gov For a successful prediction, a detailed three-dimensional structure of the target protein is required, which is often obtained from crystallographic data (PDB files). nih.gov The docking algorithm then explores various conformations of the ligand within the binding site, evaluating the energetic favorability of each pose. jmchemsci.com

The interactions predicted by molecular docking are typically a combination of:

Hydrogen Bonds: The amino group and the pyridine nitrogen of this compound can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in a protein's active site. mdpi.com

Hydrophobic Interactions: The benzene and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues. researchgate.net

π-π Stacking and Cation-π Interactions: The aromatic rings can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. Additionally, the pyridine ring can form cation-π interactions with positively charged residues such as lysine (B10760008) or arginine. nih.gov

Pharmacophore modeling is another powerful computational approach. mdpi.com It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. This can be done based on the structure of the target's binding site (structure-based) or by aligning a set of known active ligands (ligand-based). mdpi.com The resulting pharmacophore model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are likely to be active.

Density Functional Theory (DFT) calculations can further refine the understanding of molecular interactions. bohrium.comresearchgate.net By calculating the molecular electrostatic potential (MEP) surface, one can visualize the electron density distribution and predict regions of the molecule that are likely to engage in electrophilic or nucleophilic interactions. researchgate.netsemanticscholar.org This information provides a deeper understanding of the molecule's reactivity and how it might interact with a biological target at an electronic level. tandfonline.com Natural Bond Orbital (NBO) analysis is another DFT-based method that can be used to study intermolecular electronic interactions and their stabilization energies. researchgate.net

The table below summarizes the types of interactions that can be computationally predicted for this compound and the methods used for their prediction.

| Interaction Type | Key Molecular Features of this compound | Computational Prediction Method(s) |

| Hydrogen Bonding | Amino group (-NH2), Pyridine Nitrogen | Molecular Docking, Pharmacophore Modeling, Natural Bond Orbital (NBO) Analysis |

| π-π Stacking | Benzene Ring, Pyridine Ring | Molecular Docking, SAPT |

| Hydrophobic Interactions | Benzene Ring, Pyridine Ring | Molecular Docking, Pharmacophore Modeling |

| Cation-π Interactions | Pyridine Ring | Molecular Docking |

| Electrostatic Interactions | Nitrile group (-CN), Amino group (-NH2), Pyridine Nitrogen | Molecular Electrostatic Potential (MEP) Analysis, SAPT |

Structure Activity Relationship Sar Studies and Design Principles for 4 4 Aminopyridin 3 Yl Benzonitrile Derivatives

Rational Design of Structural Analogues and Derivatives of 4-(4-Aminopyridin-3-yl)benzonitrile

The rational design of analogs of this compound is a cornerstone of medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. This process involves systematic modifications of different parts of the molecule to understand their contribution to biological activity.

Modifications to the Benzonitrile (B105546) Ring and its Substituents

The benzonitrile moiety plays a crucial role in the interaction of these derivatives with their target proteins. Modifications to this ring and its substituents have been extensively explored to improve inhibitory activity. For instance, in related series of kinase inhibitors, the cyano group on the phenyl ring is often essential for activity, forming key interactions within the ATP-binding site of the target kinase.

SAR studies on related pyrimidine-based inhibitors have shown that the position of the cyano group is critical. For example, moving the cyano group from the para- to the meta-position on the phenyl ring can lead to a significant decrease in potency. Additionally, the introduction of other substituents on the benzonitrile ring has been investigated. Small, electron-withdrawing groups are often favored, while bulky substituents can be detrimental to activity due to steric hindrance.

| Modification on Benzonitrile Ring | Effect on Activity |

| Removal of the cyano group | Significant loss of potency |

| Isomeric position of the cyano group | Para-position is generally optimal |

| Introduction of small alkyl groups | Generally well-tolerated |

| Introduction of bulky substituents | Often leads to decreased activity |

Variations on the Aminopyridine Ring and Nitrogen Atom Position

The 4-aminopyridine (B3432731) core is another critical component of the pharmacophore, primarily responsible for anchoring the molecule in the hinge region of the kinase domain. The 4-amino group typically forms one or more hydrogen bonds with backbone atoms of the kinase hinge.

Systematic modifications of the aminopyridine ring have been a key focus of SAR studies. The position of the nitrogen atom within the pyridine (B92270) ring is crucial for establishing the correct geometry for hinge binding. For instance, shifting the amino group to other positions on the pyridine ring can drastically alter or abolish activity.

Furthermore, substitution on the pyridine ring itself can modulate potency and selectivity. Small substituents at the 2- and 6-positions are often explored to fine-tune the electronic properties and conformation of the molecule. In a study on 4-aminopyridine derivatives as potassium channel blockers, it was found that a methyl group at the 3-position of the 4-aminopyridine core resulted in a seven-fold increase in potency compared to the unsubstituted parent compound. nih.gov Conversely, introducing a methoxy (B1213986) or trifluoromethyl group at the same position led to a decrease in potency. nih.gov

| Modification on Aminopyridine Ring | Effect on Activity |

| Altering the position of the amino group | Generally detrimental to activity |

| Substitution at the 3-position | Can significantly modulate potency (e.g., methyl group enhances, while methoxy and trifluoromethyl decrease) nih.gov |

| Substitution at the 2- or 6-position | Can be used for fine-tuning activity and selectivity |

Exploration of Linker Moieties Between Aromatic Rings

In many kinase inhibitors, a linker connects the two aromatic ring systems. While the parent compound this compound has a direct bond between the pyridine and benzene (B151609) rings, the introduction of a flexible or rigid linker is a common strategy in drug design to optimize the orientation of the two rings within the binding pocket. The choice of linker can influence potency, selectivity, and physicochemical properties. Common linkers explored in similar chemical series include amides, ethers, and small alkyl chains.

Correlation of Structural Features with Specific Molecular Interactions

The biological activity of this compound derivatives is directly correlated with their ability to form specific molecular interactions within the ATP-binding pocket of their target kinase. X-ray crystallography and molecular modeling studies of related compounds have provided valuable insights into these interactions.

The 4-amino group on the pyridine ring is a key hydrogen bond donor, typically interacting with the backbone carbonyl oxygen of a hinge residue in the kinase domain. The pyridine nitrogen can also act as a hydrogen bond acceptor. The benzonitrile moiety often extends into a more hydrophobic region of the binding site, with the cyano group potentially forming specific interactions with nearby residues. The precise nature of these interactions underpins the potency and selectivity of the inhibitor.

Strategic Incorporation of Functional Groups for Modulated Molecular Recognition

The strategic incorporation of specific functional groups is a powerful tool to modulate the molecular recognition of these inhibitors. This approach aims to enhance binding affinity and selectivity by introducing groups that can form additional favorable interactions with the target protein.

For example, the introduction of a small, flexible side chain containing a polar functional group (e.g., a hydroxyl or an amide) can lead to the formation of new hydrogen bonds with solvent-exposed regions of the binding site. This can significantly improve potency. Furthermore, the incorporation of fluorine atoms can enhance binding affinity through favorable interactions with the protein and can also improve metabolic stability. The strategic placement of such functional groups is guided by an understanding of the topology of the kinase binding site.

Preclinical Mechanistic Investigations of 4 4 Aminopyridin 3 Yl Benzonitrile and Its Molecular Targets

Exploration of Molecular Interactions with Biomolecules

Enzyme Inhibition Studies in In Vitro Systems

No in vitro studies describing the inhibitory effects of 4-(4-Aminopyridin-3-yl)benzonitrile on specific enzymes were found in the available literature.

Receptor Binding and Modulation in Preclinical Models

There is no available data from preclinical models that details the binding affinity or modulatory effects of this compound on any specific receptors.

Investigation of Cellular Pathway Modulation in Model Systems

Studies on Antiproliferative Effects in Cell Lines

No research studies documenting the antiproliferative effects of this compound in cell lines were identified.

Assessment of Antimicrobial Action at a Molecular Level

There are no available studies that assess the antimicrobial action of this compound at a molecular level.

Target Identification and Validation Strategies in Preclinical Research

No literature was found that discusses specific target identification or validation strategies employed in the preclinical research of this compound.

Affinity-Based Probes and Proteomic Approaches

Extensive searches of publicly available scientific literature and patent databases did not yield specific studies that have utilized affinity-based probes or comprehensive proteomic approaches for the direct investigation of this compound. While the compound is mentioned in the context of kinase inhibition, detailed molecular target identification and engagement studies using these advanced techniques are not described in the available resources. nih.govgoogle.comgoogle.com.pg

In the broader field of kinase inhibitor research, affinity-based chemical probes are crucial tools for elucidating the direct binding targets of a compound within a complex biological system. This methodology typically involves chemically modifying the inhibitor of interest—in this hypothetical case, this compound—by attaching a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry. This "probe" version of the compound retains its ability to bind to its protein targets.

A general workflow for such an investigation would involve:

Probe Synthesis: Synthesis of a this compound-derived probe.

Cellular Treatment: Incubation of the probe with cell lysates or live cells to allow for binding to its targets.

Affinity Purification: Enrichment of the probe-protein complexes, for example, using streptavidin beads if the probe is biotinylated.

Proteomic Analysis: Identification of the captured proteins using mass spectrometry.

Competitive displacement assays are often run in parallel, where an excess of the original, unmodified compound is added to compete with the probe for target binding. Proteins that are significantly less enriched in the presence of the competitor are considered high-confidence targets.

While this is a standard and powerful approach for target deconvolution, there is no specific published data detailing the design of a probe for this compound or a list of its protein interactors identified through such proteomic methods.

Genetic Screens in Model Organisms to Elucidate Pathway Involvement

Similar to the lack of proteomic studies, there is no available information from genetic screens in model organisms, such as yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), or fruit flies (Drosophila melanogaster), specifically aimed at elucidating the biological pathways affected by this compound.

Genetic screens are a powerful, unbiased method to understand a compound's mechanism of action. These screens can identify genes that, when mutated, either enhance or suppress the cellular effects of the compound. For instance, a library of yeast deletion mutants could be treated with this compound.

Hypersensitive Strains: Mutants that show increased sensitivity to the compound might have deletions in genes that are either redundant with the compound's target pathway or are involved in drug efflux or metabolism.

Resistant Strains: Mutants that are resistant to the compound could harbor a deletion in a gene that is required to activate the compound or is a component of the target pathway itself.

The results from such a screen would provide valuable clues about the compound's cellular function and its broader pathway involvement. However, no such studies have been published for this compound.

Advanced Material Science Applications of 4 4 Aminopyridin 3 Yl Benzonitrile Scaffold

Potential in Organic Electronic Materials and Polymers

The inherent electronic properties of the 4-(4-aminopyridin-3-yl)benzonitrile structure, combining an electron-donating amino group with electron-withdrawing pyridine (B92270) and benzonitrile (B105546) functionalities, make it a compelling candidate for applications in organic electronics.

Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. mdpi.com Materials based on anthracene (B1667546) functionalized with benzonitrile and other moieties have been investigated as deep-blue emitters, demonstrating high external quantum efficiencies (EQE) and excellent color purity. google.com For instance, a deep-blue OLED utilizing an anthracene core functionalized with tetraphenylimidazole and benzonitrile moieties achieved an EQE of 6.84% with CIE coordinates of (0.15, 0.05). researchgate.net

The this compound scaffold incorporates both a benzonitrile group, known for its use in blue emitters, and a pyridine ring, which is a common component in electron-transporting materials for OLEDs. researchgate.netrsc.org The combination of these features suggests its potential for creating bipolar materials with balanced charge transport capabilities, which is crucial for efficient charge recombination and light emission in an OLED device. While direct studies on the integration of this compound into OLEDs are not extensively reported, the photophysical properties of related aminopyridine and benzonitrile derivatives are well-documented and support this potential. For example, pyrene-benzimidazole derivatives have been shown to be effective blue emitters in non-doped OLEDs. mdpi.com

The photophysical properties of similar heterocyclic systems are often characterized by their absorption and emission spectra, fluorescence quantum yields, and lifetimes. These properties are highly dependent on the molecular structure and the solvent environment. semanticscholar.org

Table 1: Photophysical Properties of Related Benzonitrile-Containing Emitters

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |

| Anthracene-benzonitrile derivatives | ~350-400 | ~420-450 (deep-blue) | High | Deep-blue OLED emitters google.com |

| Chrysene-benzonitrile derivatives | ~360-410 | ~430-460 (deep-blue) | High (TTA) | Deep-blue TTA-OLEDs researchgate.net |

| Pyrene-benzimidazole derivatives | ~350-400 | ~450-460 (blue) | - | Blue OLED emitters mdpi.com |

This table is illustrative and based on data for related compound classes. TTA = Triplet-Triplet Annihilation.

Charge Transport Properties and Molecular Packing

Effective charge transport is fundamental to the performance of organic electronic devices. The molecular structure of this compound suggests it could exhibit ambipolar charge transport, with the electron-rich aminopyridine moiety facilitating hole transport and the electron-deficient benzonitrile and pyridine components facilitating electron transport.

The molecular packing in the solid state plays a critical role in determining the efficiency of charge transport. Crystal structure analyses of related aminopyridine derivatives reveal the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in defining the solid-state architecture. For example, in the crystal structure of 4-[(4-Amino-3-pyrid-yl)imino-meth-yl]benzonitrile, molecules are linked through intermolecular N-H⋯N interactions, forming two-dimensional arrays. acs.org The short distances between the centroids of the six-membered rings in this related compound, ranging from 3.6880(17) to 3.7466(15) Å, indicate the presence of significant π-π interactions, which are crucial for charge hopping between adjacent molecules. acs.org Similarly, the crystal structure of 3,4-diaminopyridine (B372788) shows a three-dimensional network formed by hydrogen bonds. nih.gov

Table 2: Crystallographic Data for a Related Aminopyridine Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | π-π Stacking Distance (Å) |

| 4-[(4-Amino-3-pyrid-yl)imino-meth-yl]benzonitrile | Monoclinic | P2₁/n | N-H⋯N hydrogen bonds, π-π stacking | 3.688 - 3.747 acs.org |

This data is for a structurally related imino derivative and is presented to illustrate the types of interactions that can be expected for this compound.

Role as a Versatile Reagent and Building Block in Complex Organic Synthesis

The distinct functionalities within this compound make it a valuable building block for the synthesis of more complex molecular architectures, particularly in the realm of metal-catalyzed cross-coupling reactions and the construction of novel heterocyclic systems.

Participation in Metal-Catalyzed Transformations

The presence of a halogenated precursor to this compound, or the amino group itself, allows for its participation in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used for the formation of biaryl compounds. nih.gov A bromo- or iodo-substituted precursor of the title compound could readily undergo Suzuki-Miyaura coupling with a wide range of boronic acids or esters. Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging substrates like aminopyridines, without the need for protecting the amino group. semanticscholar.org This allows for the direct incorporation of the this compound scaffold into larger conjugated systems relevant for materials science.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that is instrumental in forming carbon-nitrogen bonds. acs.org The amino group of this compound can be coupled with aryl halides or triflates to generate more complex diarylamine structures. Conversely, a halogenated derivative of the pyridine ring could be coupled with various primary or secondary amines. Research has shown that even challenging couplings involving heteroaryl halides and amines can be achieved with high efficiency using modern catalyst systems. researchgate.net For example, the Buchwald-Hartwig amination has been successfully employed in the synthesis of complex heterocyclic structures, demonstrating its broad applicability. researchgate.netroyalsocietypublishing.org

Table 3: Potential Metal-Catalyzed Reactions with this compound Derivatives

| Reaction Name | Catalyst System (Typical) | Reactant 1 (Derivative of title compound) | Reactant 2 | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Phosphine Ligand | 4-(4-Amino-3-halopyridin-yl)benzonitrile | Arylboronic acid | C-C (Aryl-Aryl) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Phosphine Ligand | This compound | Aryl halide | C-N (Aryl-Amine) |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 4-(4-Amino-3-halopyridin-yl)benzonitrile | Terminal alkyne | C-C (Aryl-Alkynyl) |

This table illustrates potential transformations based on established catalytic methods.

Utility in Heterocyclic Synthesis beyond its Core Structure

The reactive sites on this compound, namely the amino group, the nitrile group, and the pyridine nitrogen, can be exploited to construct a variety of fused and linked heterocyclic systems.

The reaction of 2-aminopyridines with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. nih.govresearchgate.net The amino group of this compound can act as a nucleophile in such cyclization reactions. Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide a one-pot method for the synthesis of diverse imidazo-fused heterocycles from 2-aminoazines. researchgate.netbohrium.com

The nitrile group is also a versatile functional group for heterocyclic synthesis. nih.gov It can participate in cyclization reactions to form a range of heterocyclic rings. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic method for forming cyclic ketones and enamines. The nitrile group in this compound, in conjunction with reactions involving the adjacent aromatic ring or the amino group, could be used to construct novel fused heterocyclic systems. For example, the reaction of aminobenzonitriles with other reagents can lead to the formation of pyrazole (B372694) or quinazoline (B50416) derivatives. acs.org

The synthesis of triazolo-fused heterocycles has also been reported starting from aminopyridine derivatives through diazotization followed by cyclization. bohrium.com This highlights another potential pathway for elaborating the this compound scaffold into more complex polycyclic systems.

Future Research Directions and Perspectives for 4 4 Aminopyridin 3 Yl Benzonitrile

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel analogs of 4-(4-Aminopyridin-3-yl)benzonitrile. nih.gov These computational tools can significantly shorten the timeline and reduce the costs associated with drug discovery by building predictive models from vast datasets. springernature.com

The table below illustrates a conceptual framework for an ML-driven compound design project focused on derivatives of this compound.

| ML Model Type | Input Data | Predicted Property | Potential Impact on Design |

|---|---|---|---|

| Graph Convolutional Network (GCN) | Molecular graph structure of derivatives | Target binding affinity | Prioritize synthesis of compounds with high predicted potency. |

| Multitask Deep Neural Network (DNN) | SMILES strings, molecular descriptors | Aqueous solubility, Lipophilicity (logP) | Optimize for favorable pharmacokinetic profiles. springernature.com |

| Support Vector Machine (SVM) | Molecular fingerprints (e.g., ECFP) | Off-target activity profile | Design compounds with higher selectivity and fewer side effects. |

| Reinforcement Learning (RL) | Generative model + Predictive QSAR | Novel, optimized chemical structures | Discover unique and patentable analogs with superior properties. slideshare.net |

Advanced Mechanistic Elucidation through Multi-Omics Approaches

Understanding the precise molecular mechanism of action (MoA) of this compound is critical for its future development. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased way to uncover the complex biological effects of small molecules. researchgate.netthermofisher.com These methods can provide a holistic view of cellular responses, identifying not only the primary target but also downstream signaling pathways and potential off-target interactions. techscience.com

Future studies could employ a systems biology approach where cells or model organisms are treated with the compound, followed by comprehensive molecular profiling. researchgate.netembopress.org For instance, transcriptomics (RNA-Seq) can reveal changes in gene expression, proteomics can identify alterations in protein abundance and post-translational modifications, and metabolomics can measure shifts in cellular metabolites. thermofisher.com Integrating these disparate datasets through advanced bioinformatics can pinpoint key pathways modulated by the compound, potentially revealing novel therapeutic applications or mechanisms of toxicity. researchgate.netresearchgate.net This approach is particularly valuable for compounds with unknown MoAs, as it does not require pre-existing knowledge or reference compounds. researchgate.net

The table below outlines how different omics technologies could be applied to study this compound.

| Omics Technology | Molecular Read-out | Key Research Questions Addressed |

|---|---|---|

| Transcriptomics (RNA-Seq) | Changes in mRNA levels | Which genes and signaling pathways are up- or down-regulated upon treatment? |

| Proteomics (Mass Spectrometry) | Protein abundance and modifications | Does the compound alter protein expression or phosphorylation states to affect cell signaling? thermofisher.com |

| Metabolomics (LC-MS/NMR) | Levels of small molecule metabolites | How does the compound impact cellular metabolism and bioenergetics? researchgate.netthermofisher.com |

| Integrative Multi-Omics Analysis | Combined dataset analysis | What is the complete mechanism of action, including off-target effects and biomarkers of response? techscience.com |

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The development of green and sustainable synthetic methods is a growing priority in chemistry. nih.gov Future research on this compound should focus on creating more environmentally friendly and efficient synthetic routes compared to traditional, often multi-step processes that may use harsh reagents.

Promising avenues include the use of multicomponent reactions (MCRs), which can construct complex molecules like aminopyridine derivatives in a single step from readily available starting materials, often under solvent-free conditions. mdpi.com Another approach is the application of biocatalysis, employing enzymes like imine reductases or oxidases to perform specific chemical transformations under mild, aqueous conditions, offering high enantioselectivity. rsc.org Furthermore, exploring catalysis with earth-abundant metals instead of expensive and toxic heavy metals like palladium could significantly reduce the environmental impact and cost of synthesis. acs.orggoogle.com Methodologies utilizing alternative energy sources such as sonication or microwave assistance can also accelerate reaction times and improve yields, contributing to a more sustainable process. nih.govacs.org

The following table compares traditional synthetic approaches with potential green alternatives for the synthesis of aminopyridine derivatives.

| Aspect | Traditional Synthesis | Green/Sustainable Alternative |

|---|---|---|

| Strategy | Multi-step linear synthesis | One-pot multicomponent reactions (MCRs). mdpi.com |

| Solvents | Often uses volatile organic compounds (VOCs) | Aqueous media, ionic liquids, or solvent-free conditions. nih.govacs.org |

| Catalysts | Precious metal catalysts (e.g., Palladium) | Biocatalysts (enzymes), earth-abundant metal catalysts (e.g., Copper). rsc.orgacs.org |

| Energy Input | Prolonged heating (reflux) | Microwave irradiation, ultrasound (sonication). acs.org |

| Atom Economy | Often lower due to multiple steps and byproducts | Higher, as most atoms from reactants are incorporated into the final product. |

Development of High-Throughput Screening Platforms for Molecular Interaction Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. stanford.edu Future research will involve developing and utilizing advanced HTS platforms to comprehensively profile the molecular interactions of this compound and its derivatives. This goes beyond testing a single primary target to screening against broad panels of enzymes (e.g., kinases, proteases) and receptors to build a complete selectivity profile.

These platforms can employ a variety of assay formats, including biochemical assays with purified proteins and cell-based assays that measure functional responses in a more physiologically relevant context. agilent.com The use of label-free detection technologies, automated high-content imaging, and kinetic reading systems allows for nuanced and detailed data collection on a massive scale. agilent.com Screening against libraries of approved drugs could also open avenues for drug repurposing. nih.gov Such comprehensive profiling is essential for identifying the most selective compounds, flagging potential off-target liabilities early, and discovering unexpected new activities. stanford.edu

The table below summarizes various HTS technologies and their applicability for profiling this compound.

| HTS Technology | Principle of Detection | Application for Compound Profiling |

|---|---|---|

| Luminescence/Fluorescence Assays | Light emission or fluorescence intensity/polarization | Biochemical assays (e.g., enzyme inhibition) and cell viability screens. agilent.com |

| High-Content Imaging | Automated microscopy and image analysis | Profiling effects on cell morphology, protein localization, and signaling pathways in intact cells. agilent.com |

| Label-Free Detection (e.g., Epic™ System) | Measures changes in mass or refractive index | Detecting target engagement in native cells without the need for artificial labels or reporters. agilent.com |

| Acoustic Dispensing (e.g., Echo®) | Non-contact liquid handling using sound waves | Enables miniaturization of assays to 1536-well formats, conserving compound and reagents. agilent.com |

Expanding Applications in Emerging Fields of Chemical Science

While the initial interest in this compound may stem from its potential as a therapeutic agent, its unique chemical structure opens doors to applications in other emerging fields of chemical science. nih.gov The pyridine (B92270) nucleus is a versatile ligand in organometallic chemistry and can be used in the design of novel catalysts. nih.gov The nitrile group is also a highly functional handle for further chemical elaboration in materials science and chemical biology.

Future research could explore the synthesis of polymers or functional materials where the compound serves as a monomer, potentially leading to materials with interesting electronic or optical properties. Another avenue is its use as a chemical probe. By attaching fluorescent tags or reactive groups, derivatives of this compound could be developed to visualize biological processes or identify protein targets in living systems. The fragmentation chemistry of related structures like pyridine and benzonitrile (B105546) has also been studied in the context of astrochemistry, indicating the fundamental importance of these scaffolds. rsc.org Given the diverse biological activities reported for pyridine and pyrimidine scaffolds, including anticancer and antibacterial properties, exploring the potential of this compound in these and other therapeutic areas is also a logical extension. rsc.orgnih.govresearchgate.net

The table below suggests potential new research areas for this compound scaffold.

| Emerging Field | Potential Application | Rationale |

|---|---|---|

| Organometallic Chemistry | Design of novel catalysts or ligands | The pyridine nitrogen is an excellent coordinating atom for metals. nih.gov |

| Materials Science | Development of functional polymers or dyes | The aromatic system and polar groups could impart useful electronic or photophysical properties. |

| Chemical Biology | Creation of chemical probes or activity-based probes | The scaffold can be functionalized to interact with and report on biological systems. |

| Agrochemicals | Discovery of new herbicides or pesticides | Pyridine derivatives are a well-established class of compounds in agriculture. nih.gov |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Catalyst System | Ligand | Base | Yield (%) | Purity (HUPLC) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/XPhos | XPhos | Cs₂CO₃ | 50–75 | >95% | |

| Pd(OAc)₂/Xantphos | Xantphos | Cs₂CO₃ | 68–75 | >98% |

Basic: How is the structural integrity of this compound validated?

Answer:

Key analytical techniques include:

- NMR spectroscopy : Distinct ¹H/¹³C NMR signals confirm regiochemistry. For example, aromatic protons in analogous compounds show coupling constants (e.g., J = 8.8 Hz for para-substituted benzonitrile) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matches theoretical values (e.g., [M+H]⁺ within 0.0002 Da error) .

- X-ray crystallography : Single-crystal studies resolve bond angles and torsion angles (e.g., N—C bond lengths of ~1.34 Å in pyridine derivatives) .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Answer:

Regioselectivity in pyridine functionalization is influenced by:

- Catalyst-ligand systems : Bulky ligands like XPhos favor coupling at sterically accessible positions (e.g., C3 vs. C5 on pyridine) .

- Substrate electronic effects : Electron-withdrawing groups (e.g., -CN) direct amination to electron-deficient pyridine positions .

- Reaction optimization : Temperature (80–110°C) and solvent polarity (e.g., toluene vs. DMF) modulate intermediate stability .

Example : In 4-{6-[4-(2-Cyanovinyl)phenylamino]-3-fluoropyridin-2-ylamino}benzonitrile, steric hindrance from the fluoropyridine moiety directs coupling to the C2 position .

Advanced: What strategies resolve discrepancies in spectroscopic data for byproduct identification?

Answer:

- HPLC-MS hyphenation : Combines retention time (e.g., 8.2 min for the main product) with exact mass to distinguish isomers .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., E/Z isomers in 4h via coupling constants and spatial correlations) .

- Computational modeling : DFT calculations predict NMR shifts for hypothetical byproducts, aiding structural assignments .

Advanced: How is this compound applied in medicinal chemistry research?

Answer:

The compound serves as:

- Kinase inhibitor scaffold : The aminopyridine moiety chelates ATP-binding site metals, while the benzonitrile group enhances solubility and binding affinity .

- Structure-activity relationship (SAR) studies : Modifications at the pyridine C3/C5 positions are explored to optimize potency (e.g., fluorophenyl vs. chlorophenyl substituents) .

Q. Table 2: Biological Activity of Analogues

| Compound ID | Target Kinase | IC₅₀ (nM) | Structural Feature | Reference |

|---|---|---|---|---|

| 4g | JAK2 | 12 ± 1.5 | 3,5-Dimethylbenzonitrile | |

| 4h | EGFR | 8 ± 0.9 | Fluoropyridine + cyanovinyl |

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (based on analogous nitriles) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Waste disposal : Segregate chemical waste for professional treatment (e.g., cyanide-containing byproducts) .

Advanced: How can computational chemistry predict the compound’s reactivity in novel reactions?

Answer:

- Molecular docking : Simulates binding modes with biological targets (e.g., kinase active sites) using software like AutoDock .

- Reactivity descriptors : Fukui indices and HOMO/LUMO energies predict nucleophilic/electrophilic sites (e.g., amino group reactivity) .

- MD simulations : Assess stability of protein-ligand complexes over time (e.g., RMSD < 2 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.